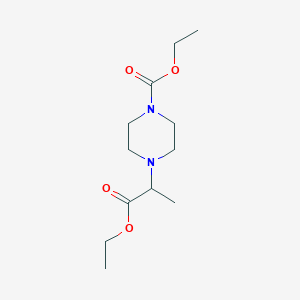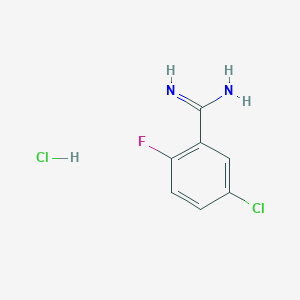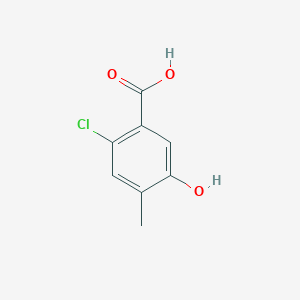![molecular formula C11H13ClFNO2 B1487637 2-cloro-N-[2-(2-fluorofenoxi)etil]-N-metilacetamida CAS No. 1182438-10-3](/img/structure/B1487637.png)
2-cloro-N-[2-(2-fluorofenoxi)etil]-N-metilacetamida
Descripción general
Descripción
2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide is a chemical compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol(1R,2S,3S,5S,7S)-5 .... It is characterized by its chloro, fluoro, and acetamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide typically involves the reaction of 2-fluorophenoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-fluorophenoxyethanol attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide carboxylic acid.
Reduction: Formation of 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide amine derivatives.
Substitution: Formation of various substituted phenol ethers and amides.
Mecanismo De Acción
The mechanism by which 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide is similar to other phenol ether compounds, such as 2-(2-chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-methyl-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]acetamide and 2-(3-chloro-2-fluorophenoxy)acetic acid[_{{{CITATION{{{_2{2-(2-CHLORO-4-FLUOROPHENOXY)-2-METHYL-N-(1R,2S,3S,5S,7S)-5 .... its unique combination of chloro, fluoro, and acetamide functional groups sets it apart, providing distinct chemical and biological properties.
Conclusion
2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important molecule for scientific research and industrial use. Further studies and developments in this area may lead to new discoveries and applications for this compound.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)6-7-16-10-5-3-2-4-9(10)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXOTYGNHIHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)




![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)






